molecular formula C21H17N3O4S B12457091 4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzene-1-sulfonamide CAS No. 7512-31-4

4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzene-1-sulfonamide

Cat. No.: B12457091
CAS No.: 7512-31-4
M. Wt: 407.4 g/mol
InChI Key: WHKYELIWFQHMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1,3-dioxo-1,3-diphenylpropan-2-yl)diazen-1-yl]benzenesulfonamide is a complex organic compound characterized by its unique diazenyl and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-dioxo-1,3-diphenylpropan-2-yl)diazen-1-yl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1,3-diphenyl-2-propanone under diazotization conditions. The reaction is carried out in the presence of a strong acid such as hydrochloric acid and a nitrite source like sodium nitrite. The diazonium salt formed is then coupled with 1,3-diphenyl-2-propanone to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-dioxo-1,3-diphenylpropan-2-yl)diazen-1-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(1,3-dioxo-1,3-diphenylpropan-2-yl)diazen-1-yl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(1,3-dioxo-1,3-diphenylpropan-2-yl)diazen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid, interfering with folate synthesis in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1-(1,3-dioxo-1,3-diphenylpropan-2-yl)-1,2,4-triazolidine-3,5-dione
  • 1,3-Dioxo-1,3-diphenylpropan-2-yl cinnamate
  • 4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid

Uniqueness

4-[2-(1,3-dioxo-1,3-diphenylpropan-2-yl)diazen-1-yl]benzenesulfonamide is unique due to its combination of diazenyl and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

7512-31-4

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

4-[(1,3-dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C21H17N3O4S/c22-29(27,28)18-13-11-17(12-14-18)23-24-19(20(25)15-7-3-1-4-8-15)21(26)16-9-5-2-6-10-16/h1-14,19H,(H2,22,27,28)

InChI Key

WHKYELIWFQHMFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)N=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.